4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
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Overview
Description
This compound is a derivative of thiazolidine , a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine derivatives are known to exhibit diverse therapeutic and pharmaceutical activities and are used in probe design .
Synthesis Analysis
Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry . These methods aim to improve selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis
The compound contains a thiazolidine core, which is a five-membered ring with sulfur at the first position and nitrogen at the third position . It also has a phenyl group attached to it, indicating aromatic properties.Chemical Reactions Analysis
While specific reactions involving this compound are not available, thiazolidine derivatives are known to be involved in a variety of chemical reactions due to their versatile structure .Scientific Research Applications
Antimicrobial Activity
A series of 2-thioxo-imidazolidin-4-one derivatives, including compounds similar in structure to 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant antimicrobial activity against a range of bacterial and fungal organisms, highlighting their potential as lead compounds for developing new antimicrobial agents (Nasser et al., 2010).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives have been synthesized and tested for their anticancer and antiangiogenic properties in vivo. These compounds showed significant effects in inhibiting tumor growth and tumor-induced angiogenesis in mouse models, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Aldose Reductase Inhibition
Research on iminothiazolidin-4-one acetate derivatives has demonstrated their effectiveness as aldose reductase inhibitors. This enzyme plays a crucial role in the development of diabetic complications, making these compounds valuable for their potential therapeutic applications in managing diabetic conditions (Ali et al., 2012).
Antioxidant Activity
Compounds with the thiazolidinone moiety have also been explored for their antioxidant activities. Studies have shown that these molecules can effectively scavenge free radicals, offering potential benefits in preventing or treating diseases associated with oxidative stress (Aly et al., 2010).
Synthesis and Structural Analysis
The synthesis of thiazolidin-4-one derivatives and their structural analysis through techniques like X-ray crystallography provide insights into their chemical properties and potential applications in various fields, including materials science and drug design (Mabkhot et al., 2019).
Future Directions
Properties
IUPAC Name |
[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-7(14)16-9-4-2-8(3-5-9)6-10-11(15)13-12(17)18-10/h2-6H,1H3,(H,13,15,17)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCIEHUYXZTHL-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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